1-乙酰-5-氨基吲哚啉-2-酮

描述

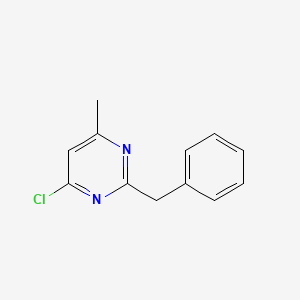

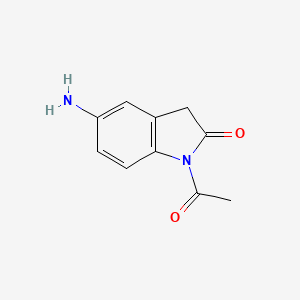

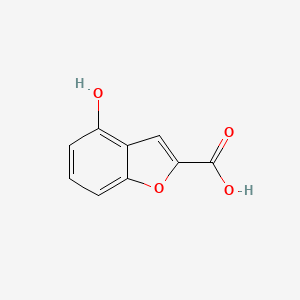

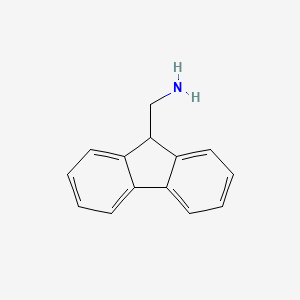

1-Acetyl-5-aminoindolin-2-one is a chemical compound that is part of the indole family, which is a group of compounds known for their complexity and presence in various natural products and pharmaceuticals. The compound itself is derived from indoline, a bicyclic structure composed of a benzene ring fused to a pyrrolidine ring. The specific substitutions on the indoline core, such as the acetyl group at the first position and the amino group at the fifth position, define its unique chemical behavior and potential applications in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of derivatives related to 1-Acetyl-5-aminoindolin-2-one involves nucleophilic substitution reactions. For instance, the chlorine atom in position 2 of 1-acetyl-2-chloro-3-iminoindoline hydrochloride can be substituted with secondary amines and thiophenol to yield 2-substituted 3-aminoindoles or 3-acetylaminoindoles. These products can also be obtained from 1-acetyl-3-indolinone through a process of bromination followed by treatment with secondary amines .

Molecular Structure Analysis

The molecular structure of 1-Acetyl-5-aminoindolin-2-one is characterized by the presence of an acetyl group and an amino group attached to the indoline skeleton. The specific positions of these substituents are crucial for the compound's reactivity. The acetyl group, being an electron-withdrawing group, can influence the electron density of the indoline ring and affect its reactivity towards nucleophiles and electrophiles.

Chemical Reactions Analysis

1-Acetyl-5-aminoindolin-2-one and its derivatives participate in various chemical reactions, primarily nucleophilic substitution. The reactivity of the chlorine atom in the related compound 1-acetyl-2-chloro-3-iminoindoline hydrochloride towards nucleophiles like secondary amines and thiophenol indicates a potential for a wide range of substitution reactions that can lead to a variety of 2-substituted indole derivatives . Additionally, the rearrangement of 1-acetylindoxyl oxime to form 1-acetyl-2-chloro-3-iminoindoline hydrochloride suggests that the compound can undergo structural changes under certain conditions, which can be exploited in synthetic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Acetyl-5-aminoindolin-2-one are not detailed in the provided papers, the general properties of such compounds can be inferred. Typically, indole derivatives exhibit moderate to high melting points and may exist in crystalline forms. Their solubility can vary depending on the nature of the substituents and the solvent. The presence of the acetyl group can increase the compound's reactivity in acylation reactions, while the amino group can engage in hydrogen bonding and other interactions, affecting the compound's boiling point, solubility, and stability.

科学研究应用

合成和化学转化

1-乙酰-5-氨基吲哚啉-2-酮作为化学合成中的前体,展示了其在形成复杂杂环化合物中的用途。当用乙酸中的盐酸处理时,1-乙酰吲哚酚肟重排,生成1-乙酰-2-氯-3-亚氨基吲哚啉盐酸盐。已经研究了该化合物的进一步水解和酰化,揭示了其在化学转化和与N-和S-亲核试剂反应中的多功能性 (Velezheva & Ryabova, 1990).

催化应用

Rh(III)催化的由2-乙酰-1-芳基肼和重氮化合物在水中合成1-氨基吲哚衍生物代表了一种新方法。这个过程由Rh(III)催化促进,涉及芳基C-H活化,显示出广泛的取代基范围,并且在水中高效进行,无需外部氧化剂。它突出了该化合物在促进环境友好和可持续的化学合成方法中的作用 (Liang et al., 2014).

抗肿瘤剂开发

对1-乙酰-5-氨基吲哚啉-2-酮衍生物(如4-甲基-5-氨基-1-甲酰基异喹啉硫代氨基甲酸腙)的研究表明,对核苷酸二磷酸还原酶(DNA合成中的关键酶)具有有效的抑制作用。这种抑制作用与对各种小鼠肿瘤的显着抗肿瘤活性相关,表明在癌症治疗研究中具有潜力。这些发现强调了结构修饰在增强治疗效果和代谢稳定性方面的重要性 (Agrawal et al., 1977).

乙酰化反应和药物合成

2-氨基-2-恶唑啉的乙酰化,导致含有杂环的化合物,突出了乙酰化衍生物在药理应用中的功能多样性。这项研究有助于我们理解与药物开发和药理活性化合物合成相关的化学过程 (Forfar, Jarry, & Leger, 1997).

属性

IUPAC Name |

1-acetyl-5-amino-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)12-9-3-2-8(11)4-7(9)5-10(12)14/h2-4H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPWJICZQKSALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-5-aminoindolin-2-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)

![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)